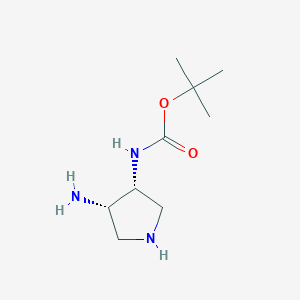
(3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile is an organic compound with a complex structure that includes both chlorine and fluorine atoms attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile typically involves multiple steps, starting with the preparation of the biphenyl core
Industrial Production Methods
Industrial production of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common reagents used include halogenating agents and nitrile sources.
Chemical Reactions Analysis
Types of Reactions
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of biphenyl derivatives with reduced functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce a variety of functionalized biphenyl derivatives.
Scientific Research Applications
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (3’,4’-Dichloro-biphenyl-2-yl)-acetonitrile
- (3-Fluoro-biphenyl-2-yl)-acetonitrile
- (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol
Uniqueness
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various applications where specific reactivity patterns are desired.
Properties
Molecular Formula |
C14H8Cl2FN |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2-[2-(3,4-dichlorophenyl)-6-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-12-5-4-9(8-13(12)16)10-2-1-3-14(17)11(10)6-7-18/h1-5,8H,6H2 |
InChI Key |
YVFIJTSUOCXOMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC#N)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1S,2S)-3-Chloro-2-hydroxy-1-(4-nitro-benzyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14052862.png)
![(S)-2-(2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B14052869.png)








